Cerium carbide (CeC2)
Description
Significance of Rare Earth Carbides in Modern Scientific Inquiry
Rare earth carbides, a class of compounds formed between rare earth elements and carbon, are pivotal in modern scientific and technological applications. google.com Their unique electronic, magnetic, and catalytic properties make them indispensable in various fields. google.comsciencehistory.org These materials are crucial components in technologies ranging from smartphones and LED lights to hybrid cars and nuclear power. sciencehistory.org The distinct properties of rare earth elements, such as their fluorescent, conductive, and magnetic characteristics, are conferred upon their carbide counterparts, making them valuable when alloyed with other metals. sciencehistory.org In sectors like green technology, rare earth carbides are essential for developing more efficient wind turbines and electric vehicles, contributing to efforts to reduce greenhouse gas emissions. sciencehistory.org Furthermore, their applications extend to specialized areas like ceramic capacitors, battery electrodes, and hydrogen storage. google.com
Historical Context of Cerium Carbide Research Trajectories
The scientific investigation of cerium carbide dates back to the late 19th and early 20th centuries. The initial synthesis of cerium carbide (CeC2) was first reported by Moissan, who produced it by reacting cerium oxide (CeO2) with charcoal in an electric furnace. Following its discovery, early research focused on determining its fundamental properties and structure. In the 1930s, von Stackelberg conducted foundational studies on the crystal structure of metal dicarbides, including CeC2. materialsproject.org This work was significantly advanced in the late 1950s and 1960s through the efforts of researchers like Spedding, Gschneidner, Daane, and Atoji, who used techniques such as neutron diffraction to precisely characterize the crystal structures of several rare earth carbides. materialsproject.orgacs.org The first thermodynamic studies using Knudsen effusion mass spectrometry were carried out by Filby and Ames, who identified CeC2 as the most stable dicarbide among those of cerium, praseodymium, and neodymium. aip.org These early investigations laid the groundwork for understanding the material's behavior and potential applications.
Current State and Future Directions in CeC2 Investigations
Current research on cerium carbide (CeC2) is vibrant and expanding into several high-technology areas. A primary focus is its application in nuclear engineering, where it is being explored as a component of advanced nuclear fuels. ontosight.aimdpi.comosti.gov Due to its high-temperature stability and ability to withstand intense radiation, CeC2 is a promising material for next-generation nuclear reactors. ontosight.ai Studies are actively investigating its synthesis via carbothermic reduction of ceria for use in simulated ceramic-coated reactor fuels. austinpublishinggroup.com
Another significant area of investigation is in catalysis. Cerium carbide, particularly when embedded in nitrogen-doped carbon, has shown high electrocatalytic activity for the oxygen reduction reaction (ORR), a critical process in fuel cells and batteries. researchgate.net This makes it a candidate for developing advanced, cost-effective catalysts for energy conversion and storage systems. researchgate.netamericanelements.com
Future research is directed at leveraging the unique properties of CeC2 for novel applications. There is growing interest in developing 2D rare-earth metal carbides (MXenes) containing cerium for their potential in scalable 2D magnets and advanced electronics. aip.org The exploration of CeC2 in advanced ceramics and composite materials also continues, with studies on its inclusion in silicon carbide matrices to enhance mechanical and thermal properties. ornl.govresearchgate.net These future directions highlight the potential of CeC2 to contribute to significant advancements in energy, electronics, and materials engineering. sciencehistory.org
Properties of Cerium Carbide (CeC2)
| Property | Value | Source(s) |
| Chemical Formula | CeC2 | ontosight.aiechemi.com |
| Molecular Weight | 164.14 g/mol | americanelements.com |
| Appearance | Red hexagonal crystals | chemicalbook.commatweb.com |
| Crystal Structure | Tetragonal, I4/mmm | materialsproject.orgontosight.ai |
| Density | 5.23 - 5.47 g/cm³ | americanelements.comechemi.comchemicalbook.com |
| Melting Point | ~2250°C | echemi.comchemicalbook.com |
| Water Solubility | Reacts with water | ontosight.aiechemi.comchemicalbook.com |
Crystal Structure Details of α-CeC2
| Parameter | Description | Source(s) |
| Crystal System | Tetragonal | materialsproject.org |
| Space Group | I4/mmm | materialsproject.orgmdpi.com |
| Bonding Geometry (Ce⁴⁺) | Distorted q4 geometry bonded to ten C²⁻ atoms | materialsproject.org |
| Ce-C Bond Lengths | 2 shorter (2.50 Å) and 8 longer (2.74 Å) | materialsproject.org |
| Bonding Geometry (C²⁻) | 6-coordinate geometry bonded to five Ce⁴⁺ and one C²⁻ atom | materialsproject.org |
| C-C Bond Length | 1.31 Å | materialsproject.org |
Structure
2D Structure
Properties
InChI |
InChI=1S/C2.Ce/c1-2;/q-1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXANAQMHYPHTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[C].[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Ce- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red chunks; [MSDSonline] | |
| Record name | Cerium carbide | |
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CAS No. |
12012-32-7 | |
| Record name | Cerium carbide (CeC2) | |
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| Record name | Cerium carbide (CeC2) | |
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| Record name | Cerium dicarbide | |
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Synthesis Methodologies for Cerium Carbide Cec2
Carbothermic Reduction Approaches for CeC2 Production
The most prevalent industrial method for synthesizing cerium carbide is the carbothermic reduction of cerium oxide (CeO2). This high-temperature process involves the reaction of cerium oxide with a carbon source, typically graphite (B72142), to yield cerium carbide. ontosight.ai
Precursor Selection and Stoichiometric Considerations
The selection and preparation of precursor materials are fundamental to the success of carbothermic reduction. The primary raw materials are cerium oxide (CeO2) powder and a carbon source, such as graphite powder or charcoal. ontosight.ai The stoichiometry of the reactants is a critical parameter, with the molar ratio of cerium oxide to carbon being carefully controlled to align with the desired CeC2 product. The physical form of the mixed precursors, whether as loose powder or compacted pellets, can also influence the reaction kinetics. Research has utilized CeO2 nanoparticles (20-50 nm) and carbon black (100-200 nm) as precursors in advanced synthesis techniques. researchgate.net
Influence of Reaction Temperature and Atmosphere on CeC2 Purity
The purity of the final CeC2 product is highly dependent on the reaction temperature and the surrounding atmosphere. The carbothermic reduction of CeO2 is an endothermic process that requires high temperatures, typically ranging from 1500 °C to 1800 °C. researchgate.net Insufficient temperatures can lead to incomplete reactions, resulting in residual cerium oxide in the final product.
The reaction atmosphere plays a crucial role in preventing oxidation and unwanted side reactions. numberanalytics.com Inert gases, such as argon, or a vacuum environment are commonly employed to create the necessary non-reactive conditions. The use of a nitrogen atmosphere can lead to the formation of cerium nitride phases, which is a key step in nitridation processes. Studies have shown that the equilibrium temperature for the formation of CeC2 is around 1650 °C, though practical synthesis often requires higher temperatures. researchgate.net The duration of the reaction, which can range from 5 to 12 hours, is also a significant factor, with longer times at higher temperatures generally favoring the formation of purer CeC2.
Process Optimization for High-Purity CeC2 Synthesis
Optimizing the carbothermic reduction process is essential for obtaining high-purity cerium carbide. This involves a careful balance of precursor stoichiometry, reaction temperature, atmosphere, and duration to minimize impurities like residual cerium oxide and free carbon. numberanalytics.com One innovative approach to enhance the process is carbothermic reduction assisted by hydrogenation treatment (CRHT). This method has been shown to successfully produce single-phase CeC2 powders at a lower temperature of 1550 °C, which is 100 °C below the theoretical temperature. researchgate.net The hydrogenation step facilitates the partial reduction of cerium ions and creates a more favorable environment for the reduction reaction. researchgate.net
Below is a data table summarizing experimental findings on the carbothermic reduction of cerium oxide, illustrating the impact of different process parameters on the resulting phases identified by X-ray diffraction (XRD).
| Iteration | Form | Temperature (°C) | Time (h) | Atmosphere | Phases Detected by XRD |
| C-1 | Pellet | 1500 | 12 | Vacuum | CeO2, CeC2, C |
| C-2 | Pellet | 1800 | 5 | Argon (100%) | CeO2, CeC2, C |
| C-3 | Powder | 1800 | 5 | Argon (100%) | CeO2, CeC2, C |
| C-4 | Powder | 1800 | 12 | Argon (100%) | CeC2, C |
| C-5 | Powder | 1800 | 12 | Nitrogen (100%) | CeC2, C |
| This table is based on data from a detailed study on the synthesis of cerium carbide. |
Arc Melting Techniques for Cerium Carbide Alloys
Arc melting is a high-temperature synthesis technique particularly suited for producing cerium carbide and its alloys. mdpi.com This method involves the direct melting of cerium metal and graphite in an arc furnace under an inert atmosphere, typically argon. researchgate.net The intense heat of the arc facilitates the direct reaction between the elements, leading to the formation of cerium carbide alloys. This technique allows for precise control over the composition and phase formation of the resulting material.
Arc melting is a rapid synthesis route that yields dense and well-defined carbide phases. It has been employed to synthesize various Ce-C stoichiometries for research purposes, including those relevant to advanced nuclear fuels. mdpi.com For instance, compositions such as Ce0.95C0.05, Ce0.8C0.2, Ce0.6C0.4, Ce0.33C0.67, and Ce0.2C0.8 have been successfully synthesized using this method. mdpi.com Characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to confirm the formation of the desired CeC2 phases and to analyze the microstructure of the resulting alloys. mdpi.com
Nitridation Processes Utilizing CeC2 Intermediates
Cerium carbide can serve as a crucial intermediate in the synthesis of cerium nitride phases through a process known as nitridation. researchgate.net Following the initial synthesis of CeC2, typically via carbothermic reduction, the carbide powder is subjected to a post-treatment process. This involves heating the CeC2 in a controlled atmosphere, often a mixture of hydrogen and nitrogen, at high temperatures.
One documented procedure involves heating CeC2 powders in a hydrogen-nitrogen atmosphere at 1800 °C for 6 hours. This process facilitates the conversion of the carbide into nitride compounds. researchgate.net The choice of crucible material, such as alumina (B75360) or zirconia, is also a consideration in this high-temperature process. The nitridation of CeC2 is a key step in the fabrication of materials for specific applications, including potential use in advanced nuclear reactor fuels where cerium nitride is investigated as a surrogate for actinide nitrides. researchgate.net
Vacuum Induction Melting and Subsequent Conversion Pathways
Vacuum induction melting (VIM) presents another viable pathway for the synthesis of cerium carbide. researchgate.netsuperbmelt.com This technique involves melting cerium metal with graphite in a graphite crucible within a vacuum induction furnace. The vacuum environment is critical as it prevents oxidation and removes volatile impurities from the melt. h2.pl This process yields a brittle cerium carbide alloy.
A notable application of this method is its integration into a multi-step process for producing other cerium compounds. For example, the cerium carbide alloy produced by VIM can be powdered and then subjected to hydrolysis oxidation. This subsequent step involves mixing the carbide powder with deionized water, leading to the formation of cerium oxide nanomaterials. This pathway highlights the versatility of cerium carbide as an intermediate material, where its initial synthesis via vacuum induction melting is the first step towards producing other valuable cerium-based materials.
Crystallographic and Structural Investigations of Cerium Carbide Cec2
Polymorphism and Allotropic Forms of CeC2 (e.g., α-CeC2, β-CeC2)
Cerium dicarbide exhibits polymorphism, meaning it can exist in different crystal structures, referred to as allotropic forms. The primary allotropes of CeC2 are the low-temperature α-phase (α-CeC2) and the high-temperature β-phase (β-CeC2). mdpi.com The transition between these phases is a key aspect of its material science. The α-CeC2 form is stable at room temperature. mdpi.com
Crystal Systems and Space Group Characterizations
The allotropic forms of cerium carbide are defined by their distinct crystal systems and space groups.
α-CeC2: The low-temperature α-phase crystallizes in the tetragonal crystal system . ontosight.aimaterialsproject.org Its structure is isostructural with calcium carbide (CaC2) and is characterized by the space group I4/mmm , with the space group number 139. materialsproject.orgmaterialsproject.org In this structure, cerium ions (Ce⁴⁺) are bonded to ten equivalent carbon ions (C²⁻). materialsproject.org The carbon atoms exist as C-C pairs. materialsproject.org
β-CeC2: The high-temperature β-phase adopts a cubic crystal system . mdpi.com It is associated with the space group Fm-3m . mdpi.com
The table below summarizes the crystallographic data for the α and β phases of CeC2.
| Property | α-CeC2 | β-CeC2 |
| Crystal System | Tetragonal | Cubic |
| Space Group | I4/mmm | Fm-3m |
| Reference | mdpi.commaterialsproject.orgmaterialsproject.org | mdpi.com |
Structural Characterization Techniques and Findings for CeC2
A variety of advanced analytical techniques are employed to investigate the intricate structure of cerium carbide. These methods provide detailed information about its crystal lattice, atomic positions, and microstructure.
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. In the study of the cerium-carbon system, XRD is used to identify the different cerium carbide phases, such as CeC2 and Ce2C3, as well as unreacted cerium. mdpi.com XRD patterns of synthesized cerium carbide samples confirm the presence of α-CeC2 by matching the diffraction peaks to known crystallographic data. mdpi.com For instance, the analysis of arc-melted Ce-C samples has shown distinct XRD patterns corresponding to different compositions, revealing the phases present in each. mdpi.com
Neutron diffraction provides crucial information that complements XRD data, particularly in determining the positions of light atoms like carbon alongside heavy atoms like cerium. Neutron powder diffraction studies have been instrumental in refining the crystal structures of rare-earth dicarbides, including CeC2. materialsproject.org These studies have precisely determined the lattice parameters and the positions of both cerium and carbon atoms within the unit cell. materialsproject.org For α-CeC2, neutron diffraction has confirmed the body-centered tetragonal structure and provided accurate bond lengths. materialsproject.org It has also been used to study the magnetic structures of CeC2 at low temperatures, revealing antiferromagnetic ordering. aip.org
The following table presents the lattice parameters for α-CeC2 as determined by neutron diffraction studies.
| Lattice Parameter | Value (Å) |
| a | 3.878 |
| c | 6.488 |
| Reference | materialsproject.org |
Phase Equilibria and Phase Diagram Analyses of Ce-C Systems
The cerium-carbon (Ce-C) phase diagram illustrates the stable phases of the system at different temperatures and compositions. Thermodynamic assessments of the Ce-C system have been used to calculate phase diagrams, which are then validated and refined through experimental studies. mdpi.com These diagrams are essential for understanding the formation of different cerium carbides and for designing synthesis processes. The phase diagram indicates the existence of several stable compounds, including Ce2C3 and CeC2. mdpi.com Experimental investigations involving the synthesis of various Ce-C compositions and their characterization by XRD and SEM help to confirm the phase relationships predicted by the calculated diagrams. mdpi.com
Binary Ce-C Phase Diagrams and Experimental Verification
The cerium-carbon (Ce-C) binary system is characterized by the presence of several carbide phases, including CeC₂ and Ce₂C₃. Understanding the phase diagram is crucial for predicting the material's behavior at different temperatures and compositions.
Calculated phase diagrams for the Ce-C system provide a theoretical framework for the stability of these phases. aps.org These diagrams identify distinct phases such as α-CeC₂, which has a body-centered tetragonal structure (space group I4/mmm), and a high-temperature β-CeC₂ phase with a face-centered cubic structure (space group Fm-3m). aps.org Another prominent phase in the system is Ce₂C₃, which possesses a body-centered cubic structure (space group I-43d). aps.org
Experimental verification of the calculated phase diagrams has been a subject of research, aiming to validate the theoretical predictions. Studies involving techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) on arc-melted cerium carbide samples have been conducted. aps.org For instance, XRD patterns of samples with varying cerium and carbon compositions have been compared with calculated patterns, showing agreement in the identified phases. aps.org Microstructural analysis of a Ce₀.₂-C₀.₈ sample revealed a large interface between CeC₂ and carbon, which was consistent with the phase separation predicted by the phase diagram for that specific composition. aps.org
Furthermore, experimental investigations have provided data on phase transition temperatures. For example, a transition temperature of 1138.7 °C (with an error of ±32.7 °C) has been reported for a composition of 67 mol% C, which is relevant to the CeC₂ phase. lnu.edu.ua These experimental data points are crucial for refining and confirming the accuracy of the calculated Ce-C binary phase diagrams. lnu.edu.ua
Below is a data table summarizing the key phases in the Ce-C binary system.
| Phase | Chemical Formula | Crystal System | Space Group |
| α-Cerium Dicarbide | α-CeC₂ | Tetragonal | I4/mmm |
| β-Cerium Dicarbide | β-CeC₂ | Cubic | Fm-3m |
| Cerium Sesquicarbide | Ce₂C₃ | Cubic | I-43d |
Ternary Ce-X-C Systems, including Ce-Ni-C Phase Relationships
The introduction of a third element (X) into the Ce-C system leads to the formation of ternary compounds and more complex phase relationships. The Ce-Ni-C system, in particular, has been investigated to understand the phase equilibria at elevated temperatures.
Experimental studies, primarily using X-ray diffraction and energy-dispersive spectroscopy, have been conducted on the Ce-Ni-C system at 800°C in the cerium-poor region (0-33.3 at.% Ce). lnu.edu.uaresearchgate.net These investigations confirmed the existence of five binary compounds and three ternary compounds at this temperature. lnu.edu.uaresearchgate.net The binary phases identified include α-CeC₂. lnu.edu.uaresearchgate.net
The three ternary compounds that are stable at 800°C are CeNiC₂, Ce₂Ni₅C₃, and Ce₂Ni₂₂C₂.₇₅. lnu.edu.uaresearchgate.net It is noteworthy that the ternary carbide CeNi₅C₄, which was reported to exist at 400°C, was not observed at 800°C. lnu.edu.ua This indicates that the phase stability in the Ce-Ni-C system is significantly dependent on temperature.
The crystallographic data for α-CeC₂ and the confirmed ternary compounds in the Ce-Ni-C system at 800°C are presented in the table below. The lattice parameters of α-CeC₂ in the ternary alloys were found to be practically the same as in the binary system, suggesting no significant dissolution of nickel into the α-CeC₂ phase at this temperature. lnu.edu.ua
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| α-CeC₂ | Tetragonal | I4/mmm | 3.882(1) | 3.882(1) | 6.488(1) | - |
| CeNiC₂ | Orthorhombic | Amm2 | 3.856(1) | 4.551(1) | 6.160(2) | - |
| Ce₂Ni₅C₃ | Tetragonal | P4/mbm | 8.3291(2) | 8.3291(2) | 4.0250(1) | - |
| Ce₂Ni₂₂C₂.₇₅ | Cubic | Fm-3m | 11.455(1) | 11.455(1) | 11.455(1) | - |
The investigation of the isothermal section of the Ce-Ni-C phase diagram at 800°C revealed several three-phase regions. lnu.edu.ua However, some three-phase regions reported at 400°C, such as
Electronic Structure and Chemical Bonding in Cerium Carbide Cec2
Quantum-Chemical Studies of CeC₂ Electronic States
Quantum chemistry provides a foundational framework for understanding the electronic behavior of molecules like CeC₂. wikipedia.org Theoretical studies, employing a range of state-of-the-art single- and multireference techniques, have been crucial in elucidating the electronic states and properties of both cerium dicarbide and its cation. aip.orgnih.govresearchgate.netaip.org These computational methods include density functional theory (DFT), Møller-Plesset second-order perturbation (MP2) theory, and complete active space multiconfiguration self-consistent field (CASSCF) methods. aip.org
Ground State Configuration and Low-Lying Electronic States of CeC₂ and CeC₂⁺
Contrary to early assumptions of a linear structure, detailed quantum-chemical calculations have established that the ground and low-lying electronic states of both CeC₂ and its cation, CeC₂⁺, possess a triangular (C₂ᵥ) geometry. aip.orgnih.govresearchgate.netaip.org For the neutral CeC₂ molecule, the ground state is identified as a triplet state, specifically the ³B₂ state. aip.orgnih.govresearchgate.net In the case of the cerium dicarbide cation (CeC₂⁺), the ground state is the ²A₂ state. aip.orgnih.govresearchgate.net The presence of both open 4f and 5d orbitals in the Cerium atom (4f¹5d¹6s²) contributes to a host of low-lying excited states, making its electronic structure particularly complex compared to other early lanthanide elements. aip.org
Table 1: Ground State Properties of CeC₂ and CeC₂⁺
| Species | Geometry | Ground State |
|---|---|---|
| CeC₂ | Triangular (C₂ᵥ) | ³B₂ |
Electron Ionization Energy and Photodetachment Spectroscopy of CeC₂
The energy required to remove an electron from a molecule, known as the electron ionization energy, is a key property determined by its electronic structure. libretexts.org Theoretical calculations of the electron ionization energy for CeC₂ show excellent agreement with experimental findings. aip.orgnih.govresearchgate.net The study of such properties is often conducted using techniques like anion photoelectron spectroscopy and laser photodetachment spectroscopy. aip.orgmaterialsproject.orgaps.org Photodetachment spectroscopy, in particular, is a powerful method for probing the electronic structure of negative ions by detaching an electron with a photon and analyzing the resulting products. aps.orgnih.gov
Nature of Cerium-Carbon Bonding Interactions in CeC₂
The chemical bonds within cerium dicarbide are not simple, exhibiting a combination of ionic and covalent characteristics that define its properties and reactivity.
Dative Charge Transfer Mechanisms and Ionic Character
The bonding in CeC₂ is characterized by a significant ionic nature, which arises from a dative charge transfer mechanism. aip.orgnih.govresearchgate.net In this process, the cerium atom donates electronic charge to the dicarbide (C₂) unit. rsc.orgnih.gov This charge transfer results in a molecule with a substantial dipole moment. omnicalculator.com Theoretical studies report large dipole moments for the bent triplet and singlet states of CeC₂, ranging from 7.0 to 10.5 Debye, which is consistent with the pronounced ionic character of the molecule in its ground and excited states. aip.orgnih.govresearchgate.net This charge separation leads to what can be described as a Ce²⁺(C₂)²⁻ arrangement within the molecule.
Covalent and Coordinative Interactions in Encapsulated CeC₂ Units
While there is a strong ionic component between the cerium and the dicarbide fragment, the bond between the two carbon atoms within the C₂ unit is covalent. acs.org The interaction between the cerium atom and the dicarbide unit can also be described as a coordinate or dative bond, where the C₂ unit acts as a ligand donating electrons to the cerium center. taylorandfrancis.com This type of bonding is critical for understanding the structure and stability of larger systems where CeC₂ units might be encapsulated, such as in nanoclusters or endohedral fullerenes. aip.org The nature of the bonding between carbon and transition metals is a key factor in the growth mechanisms of various metal-carbon nanomaterials. aip.org
Analysis of Carbon-Carbon Bond Distances within Dicarbide Units in CeC₂
The distance between the two carbon atoms in the dicarbide unit provides insight into the bond order and the degree of interaction with the metal atom. In the solid state, rare earth dicarbides, including CeC₂, adopt crystal structures where the C-C bond lengths are relatively consistent. Across the series of lanthanide dicarbides, these dimeric C-C bond distances are observed to be in the approximate range of 1.276 to 1.303 Å. berkeley.edu This distance is intermediate between that of a typical carbon-carbon double bond and a triple bond, reflecting the complex electronic interplay within the crystal lattice.
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Cerium Carbide | CeC₂ |
| Cerium Oxide | CeO₂ |
| Carbon Monoxide | CO |
| Acetylene | C₂H₂ |
| Methane | CH₄ |
| Ethylene | C₂H₄ |
| Cerium Nitride | CeN |
| Hydrogen | H₂ |
Computational Chemistry Approaches for Electronic Structure Prediction of CeC₂
The prediction of the electronic structure of Cerium Carbide (CeC₂) is a complex task, primarily due to the presence of strongly correlated 4f electrons in the cerium atom. To tackle this challenge, computational chemists employ a variety of sophisticated, state-of-the-art theoretical techniques. These methods range from high-level calculations on isolated molecules to first-principles calculations on the bulk solid-state material.
Theoretical studies have been conducted on the gaseous CeC₂ molecule using a suite of single- and multireference methods. aip.org These approaches are essential for accurately describing the multiple low-lying electronic states and the intricate nature of chemical bonding in the molecule. aip.org Investigations have determined that the ground state and low-lying electronic states of the CeC₂ molecule possess a C₂ᵥ triangular structure, which is energetically more favorable than linear configurations. aip.orgresearchgate.net The ground state has been specifically identified as a ³B₂ state. researchgate.netnih.gov A significant finding from these molecular calculations is the large dipole moment exhibited by the bent triplet and singlet states of CeC₂, calculated to be in the range of 7.0–10.5 D. aip.orgresearchgate.netnih.gov This large value points to a substantial ionic character in the bonding, arising from dative charge transfer from the cerium atom to the C₂ unit. aip.org
A variety of computational techniques have been applied to determine these properties, including Density Functional Theory (DFT), Møller-Plesset second-order perturbation theory (MP2), and Coupled Cluster (CCSD and CCSD(T)) methods. aip.org For a more accurate description of the multireference character of the electronic states, Complete Active Space Multiconfiguration Self-Consistent Field (CASSCF) and multireference second-order perturbation theory (MCQDPT2) have also been utilized. aip.orgresearchgate.net
Table 1: Calculated Properties of Molecular CeC₂
| Property | Calculated Value/State | Computational Method(s) | Reference |
|---|---|---|---|
| Ground State Geometry | C₂ᵥ (Isosceles Triangle) | DFT, MP2, CCSD, CASSCF, MCQDPT2 | aip.orgresearchgate.net |
| Ground Electronic State | ³B₂ | Multireference Techniques | researchgate.netnih.gov |
| Dipole Moment (Bent States) | 7.0 – 10.5 D | Single and Multireference Techniques | aip.orgnih.gov |
For the solid-state form of CeC₂, first-principles calculations based on Density Functional Theory are the primary tool for investigation. researchgate.net These studies confirm that CeC₂ is thermodynamically and mechanically stable. researchgate.net The crystal structure is identified as body-centered tetragonal, belonging to the I4/mmm space group. materialsproject.org The bonding within the solid material is characterized by strong covalent interactions between cerium and carbon atoms (Ce-C) as well as between the carbon atoms themselves (C-C). researchgate.net
Table 2: DFT Calculated Lattice Parameters for Solid-State CeC₂ (I4/mmm)
| Lattice Parameter | Calculated Value (Å) | Source |
|---|---|---|
| a | 4.131 | materialsproject.org |
| b | 4.131 | materialsproject.org |
| c | 6.883 | materialsproject.org |
A fundamental challenge in the computational modeling of cerium compounds is the accurate description of the 4f electrons. aps.org Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to capture the strong on-site Coulomb repulsion of these localized electrons, which can lead to incorrect predictions of electronic properties like the band gap. banglajol.infoaps.org To overcome this limitation, the DFT+U method is frequently employed. banglajol.infoncsu.edu This approach incorporates a Hubbard parameter 'U' to apply a correction to the described on-site Coulomb interactions of the localized d or f electrons. banglajol.info While specific DFT+U studies on CeC₂ are less common than for other cerium compounds like Cerium Oxide (CeO₂), the methodology is critical for achieving an accurate electronic structure prediction for any cerium-containing material. ncsu.eduyoutube.comresearchgate.net The choice of the Hubbard U parameter is crucial and can be determined by comparing computational results with experimental data or through ab initio linear-response calculations. arxiv.org
Table 3: Summary of Computational Approaches for CeC₂
| Computational Method | Focus of Application | Key Findings |
|---|---|---|
| DFT (e.g., B3LYP) | Molecular CeC₂ geometry and electronic states | Predicted C₂ᵥ triangular structure. aip.org |
| MP2, CCSD(T) | Refined energy calculations for molecular CeC₂ | Provided accurate energy separations of electronic states. aip.org |
| CASSCF, MCQDPT2 | Multireference character of molecular CeC₂ | Confirmed ³B₂ ground state and described low-lying excited states. aip.orgresearchgate.net |
| First-Principles DFT (Solid State) | Stability and properties of bulk CeC₂ | Confirmed thermodynamic stability and covalent bonding character. researchgate.net |
| DFT+U | Correction for strongly correlated 4f electrons | Essential for accurately modeling the electronic structure of cerium compounds. banglajol.infoncsu.edu |
Mentioned Compounds
Thermodynamic Properties and Stability of Cerium Carbide Cec2
Enthalpy of Formation and Related Thermodynamic Parameters of CeC2
The standard enthalpy of formation (ΔfH°) of cerium dicarbide is a key indicator of its thermodynamic stability. Experimental investigations have yielded a range of values, reflecting the different techniques employed and the challenges associated with high-temperature calorimetry. A recommended value for the enthalpy of formation of solid CeC2 at 298 K is -120.1 ± 11.0 kJ/mol. researchgate.netiitm.ac.in This value was determined using a dynamic effusion method coupled with mass spectrometry to measure the equilibrium CO pressure over a mixture of CeO2(s), CeC2(s), and C(s) in the temperature range of 1350–1550 K. researchgate.netiitm.ac.in
Other studies have reported different values. For instance, oxygen bomb calorimetry has been used to determine the enthalpy of formation, with one study reporting a value of -23.1 ± 1.3 kcal/mol (approximately -96.7 kJ/mol). There is a noted discrepancy in the literature, with reported enthalpies of formation for CeC2 ranging significantly. researchgate.net
The Gibbs free energy of formation (ΔfG°) for CeC2(s) at 298 K has been determined to be -103.0 ± 6.0 kJ/mol. researchgate.netiitm.ac.in This value, derived from the same experimental setup as the recommended enthalpy of formation, indicates that the formation of CeC2 from its constituent elements is a spontaneous process under standard conditions.
Table 1: Experimental Thermodynamic Parameters for CeC2 at 298 K
| Thermodynamic Parameter | Value | Experimental Method | Reference |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°) | -120.1 ± 11.0 kJ/mol | Dynamic Effusion Mass Spectrometry | researchgate.netiitm.ac.in |
| Enthalpy of Formation (ΔfH°) | -96.7 ± 5.4 kJ/mol (-23.1 ± 1.3 kcal/mol) | Oxygen Bomb Calorimetry | researchgate.net |
Investigations of Bond Dissociation and Atomization Energies for CeC2 Species
The stability of the gaseous CeC2 molecule is characterized by its bond dissociation and atomization energies. These parameters have been investigated using high-temperature mass spectrometric techniques. The energy required to break the bond between the cerium atom and the C2 unit in the gaseous CeC2 molecule, known as the bond dissociation energy (D°(Ce-C2)), has been determined to be 162 ± 2 kcal/mol. researchgate.net
The atomization energy (ΔH°a,0) represents the enthalpy change associated with the complete dissociation of a gaseous molecule into its constituent atoms. For CeC2(g), this has been measured as 304.5 ± 1.5 kcal/mol. researchgate.net Theoretical studies employing single- and multireference computational techniques have also been conducted to understand the electronic structure and bonding, which in turn influences these energetic properties. aip.orgresearchgate.net These theoretical approaches have been used to correct experimentally observed thermodynamic properties by computing the gas-phase properties and partition functions of the molecule. researchgate.net
Table 2: Bond and Atomization Energies for Gaseous CeC2
| Energy Type | Value (kcal/mol) | Experimental Method | Reference |
|---|---|---|---|
| Bond Dissociation Energy (D°(Ce-C2)) | 162 ± 2 | Mass Spectrometry | researchgate.net |
High-Temperature and High-Pressure Studies on Ce-C Systems
The behavior of the cerium-carbon system under high temperatures and pressures is critical for understanding phase stability and synthesis of different cerium carbide phases. High-temperature studies often involve techniques like thermal analysis and Knudsen-cell mass spectrometry. researchgate.net These investigations have been instrumental in determining phase transition temperatures and vaporization behavior. For instance, the sublimation of CeC2 has been studied over the temperature range of 1908-2309 K, revealing that CeC2(g) is the major gaseous species in equilibrium with the solid phase. researchgate.net
High-pressure synthesis experiments have also been conducted on cerium-containing systems. While specific high-pressure synthesis data for CeC2 is not extensively detailed in the provided search results, studies on related cerium compounds, such as cerium meta-oxoborate (δ-Ce(BO2)3), have utilized high-pressure/high-temperature conditions (e.g., 3.5 GPa and 1050 °C) in a Walker-type multianvil apparatus to synthesize new crystalline phases. researchgate.netresearchgate.net Such techniques are indicative of the methods that could be applied to explore the high-pressure phase diagram of the Ce-C system.
Thermodynamic Modeling and Computational Predictions for CeC2 Stability
Thermodynamic modeling, particularly using the CALPHAD (Calculation of Phase Diagrams) method, has been employed to assess the Ce-C binary system. researchgate.net This approach uses experimental data to develop a set of self-consistent thermodynamic parameters for the various phases in the system. researchgate.net In the CALPHAD modeling of the Ce-C system, CeC2, along with Ce2C3, has been treated as a stoichiometric phase due to their negligible homogeneity ranges. researchgate.net The resulting thermodynamic descriptions allow for the calculation of phase diagrams and other thermodynamic properties, providing a comprehensive understanding of the system's behavior over a range of temperatures and compositions. researchgate.netonera.fr
First-principles calculations based on Density Functional Theory (DFT) have also been used to investigate the stability, electronic, and mechanical properties of cerium carbides. researchgate.net These computational studies can predict properties like cohesive energy and formation enthalpy, which are indicators of thermodynamic stability. researchgate.net For instance, DFT calculations have shown that CeC2 is thermodynamically stable. researchgate.net Furthermore, theoretical studies have explored the electronic and thermodynamic properties of various electronic states of CeC2 and its cation, CeC2+, using advanced single- and multireference techniques to determine ground state structures and ionization energies. aip.orgresearchgate.netaip.org
Table 3: Approaches in Thermodynamic Modeling of CeC2
| Modeling Technique | Key Findings | Reference |
|---|---|---|
| CALPHAD | Treated CeC2 as a stoichiometric phase to develop a self-consistent thermodynamic database for the Ce-C system. | researchgate.net |
| Density Functional Theory (DFT) | Calculated cohesive energy and formation enthalpy, confirming the thermodynamic stability of CeC2. | researchgate.net |
Phase Transition Thermodynamics in Cerium-Carbon Systems
The cerium-carbon system exhibits several phase transitions, with CeC2 existing in at least two different crystal structures. The low-temperature form, α-CeC2, has a body-centered tetragonal structure. mdpi.com At higher temperatures, it transforms into the high-temperature β-CeC2 phase, which possesses a cubic structure. mdpi.com
Thermodynamic modeling using the CALPHAD approach has been instrumental in assessing the phase equilibria in the Ce-C system. researchgate.net In these models, the low-temperature α-CeC2 is considered a stoichiometric phase, while the high-temperature β-CeC2 is modeled as a non-stoichiometric phase in some rare-earth carbide systems, although for the Ce-C system, both are often treated as stoichiometric. researchgate.net The calculated phase diagram for the Ce-C system, based on these thermodynamic models, provides valuable information on the stability fields of the different cerium carbide phases, including the transition temperatures between them. mdpi.com For instance, the calculated phase diagram helps to identify the stoichiometries of interest for synthesis and characterization studies. mdpi.com The coexistence of different phases, such as Ce2C3 and CeC2, can be predicted and has been confirmed by experimental characterization of synthesized samples. mdpi.com
Table 4: Phases in the Cerium-Carbon System
| Phase | Crystal Structure | Notes | Reference |
|---|---|---|---|
| α-CeC2 | Body-centered tetragonal (I4/mmm) | Low-temperature phase. | mdpi.com |
| β-CeC2 | Cubic (Fm-3m) | High-temperature phase. | mdpi.com |
Advanced Research Applications of Cerium Carbide Cec2
Cerium Carbide in Nuclear Fuel Cycle Technologies
Cerium carbide (CeC₂) is under investigation for various applications within the nuclear energy sector, primarily due to its chemical and physical similarities to actinide carbides, such as uranium carbide (UC) and plutonium carbide (PuC). This allows it to serve as a non-radioactive surrogate material in research aimed at developing and understanding advanced nuclear fuels. researchgate.net
Exploration as a Potential Fuel Material for Generation IV Nuclear Reactors
Generation IV nuclear reactors are a set of advanced designs that aim to improve safety, sustainability, efficiency, and cost-effectiveness. wikipedia.org Several of these designs, such as the Gas-cooled Fast Reactor (GFR) and the Very High-Temperature Reactor (VHTR), operate at significantly higher temperatures than current reactors and are designed to use advanced fuels, including non-oxide ceramics like carbides and nitrides. wikipedia.orgaascit.orgworld-nuclear.org
Carbide fuels are considered for these advanced reactors due to their high melting points, excellent thermal conductivity, and high density of fissile atoms compared to traditional oxide fuels. aascit.orgsemanticscholar.org Research in this area often utilizes cerium carbide as a stand-in for plutonium carbide to study fuel fabrication processes and properties without the complexities of handling highly radioactive materials. aascit.org For instance, studies have focused on the carbothermic reduction of cerium oxide (CeO₂) to produce cerium carbide, a key step in fabricating carbide-based fuels. aascit.org This research helps optimize the synthesis parameters for creating dense, stable fuel forms suitable for the high-temperature, high-radiation environments of Generation IV reactors. aascit.org
| Reactor Type | Coolant | Outlet Temperature (°C) | Fuel Form Under Consideration |
| Gas-cooled Fast Reactor (GFR) | Helium | ~850 | Composite ceramic fuel, ceramic-clad actinide compounds. wikipedia.org |
| Very High-Temperature Reactor (VHTR) | Helium | >900 - 1000 | TRISO fuel particles. wikipedia.orgworld-nuclear.org |
| Lead-cooled Fast Reactor (LFR) | Lead | ~550 - 800 | Metal or nitride-based fuel. wikipedia.org |
Role in TRISO Fuel Particle Development and Performance
Tristructural-isotropic (TRISO) fuel particles are a key component of high-temperature gas-cooled reactors. Each particle, about the size of a poppy seed, consists of a uranium-based fuel kernel (e.g., uranium dioxide or uranium oxycarbide) encapsulated by multiple layers of carbon and a ceramic material. researchgate.net These layers act as a containment system for fission products even at extreme temperatures. researchgate.netinl.gov
The layers of a typical TRISO particle are:
A fuel kernel.
A porous carbon buffer layer to accommodate kernel swelling and store fission gases.
A dense inner layer of pyrolytic carbon (IPyC).
A silicon carbide (SiC) layer that provides structural integrity and is the primary barrier to the release of metallic fission products. researchgate.net
A dense outer layer of pyrolytic carbon (OPyC). researchgate.net
While cerium carbide is not a standard component of the TRISO particle itself, it plays a crucial role in the research and development process. Cerium is used as a surrogate for plutonium in experimental fuel particles to simulate the behavior of mixed-oxide (MOX) or carbide fuels. researchgate.net Researchers study how cerium migrates through the particle layers at high temperatures to understand how plutonium and other actinides might behave. This is critical for predicting fuel performance and ensuring the integrity of the SiC layer, which can be degraded by interaction with certain fission products and actinides. researchgate.net
Studies on Fission Product Behavior in Carbide-Bearing Nuclear Fuels
Understanding the behavior of fission products—the elements remaining after a uranium or plutonium atom fissions—is critical for fuel design and safety. anl.gov In carbide fuels, gaseous fission products like xenon and krypton tend to have low solubility and can precipitate into bubbles within the fuel grain. researchgate.net The growth and movement of these bubbles can cause the fuel to swell and can lead to the release of radioactive gases. researchgate.net
Cerium is frequently used in simulated nuclear fuels to study the chemical interactions and migration of solid fission products. researchgate.net Certain fission products, such as palladium, can corrode the silicon carbide layer in TRISO particles, a key safety barrier. researchgate.net By studying how cerium and other fission product surrogates interact with materials like SiC in a controlled, non-radioactive laboratory setting, scientists can model and predict the long-term performance and safety of advanced carbide fuels. researchgate.net These studies are essential for developing fuels that can safely achieve high burnup (extracting more energy from the fuel) in advanced reactor designs.
Catalytic and Electrocatalytic Applications of CeC₂-based Materials
Cerium-based materials, including those derived from cerium carbide, are gaining attention in the field of catalysis and electrocatalysis due to cerium's unique electronic properties, particularly its ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.comnih.gov This redox capability is central to its function in promoting key chemical reactions for energy conversion and storage technologies.
Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Electrocatalysis
The Oxygen Reduction Reaction (ORR) and the Oxygen Evolution Reaction (OER) are fundamental to technologies like fuel cells and water electrolyzers. However, these reactions are often slow and require efficient catalysts, traditionally based on expensive precious metals like platinum. nih.govresearchgate.net Cerium-based materials are being explored as cost-effective alternatives. mdpi.com
While pristine cerium compounds often have low electrical conductivity, this can be overcome by creating composites with conductive materials like carbon or graphene. researchgate.netmdpi.com In these composites, cerium species (often cerium oxide derived from precursors like CeC₂) can provide active sites for the reactions. mdpi.com The presence of Ce³⁺ and associated oxygen vacancies on the catalyst surface is believed to enhance the adsorption of oxygen-containing species, which is a critical step in both ORR and OER. mdpi.com
Research has shown that composites of cerium oxide with nitrogen-doped carbon exhibit significant electrocatalytic activity for the ORR. Similarly, Ce-MOF-derived cerium oxide/graphene oxide composites have demonstrated promise as efficient OER electrocatalysts. mdpi.com
| Catalyst System | Application | Key Performance Metric | Finding |
| CeO₂/Graphene Oxide | OER | Overpotential of 240 mV | The composite material showed higher activity and stability compared to pure CeO₂. mdpi.com |
| AuCeO₂/C | ORR | Onset potential of 0.96 V | The onset potential was similar to that of a commercial Pt/C catalyst, indicating high activity. mdpi.com |
| CeO₂@Nitrogen-doped Graphene | ORR/OER | Not specified | The material was identified as an efficient bi-functional electrocatalyst. mdpi.com |
Enhancement of Fuel Cell Technologies (Hydrogen Splitting, Oxygen Reduction)
In fuel cells, catalysts are needed at both the anode, for the hydrogen oxidation reaction (HOR, or hydrogen splitting), and the cathode, for the oxygen reduction reaction (ORR). Cerium-based materials have been shown to enhance the performance and durability of fuel cell components. nih.govacs.org
For the HOR, which is sluggish in alkaline environments, adding ceria (CeO₂) to an iridium catalyst (Ir/CeO₂–C) has been shown to significantly boost activity. The exchange current density, a measure of catalytic activity, for the Ir/CeO₂–C catalyst was 2.4 times higher than for a simple iridium-on-carbon catalyst. rsc.org This improvement is attributed to the interaction between iridium and ceria, which promotes the reaction. rsc.org
For the ORR at the cathode, ceria acts as a co-catalyst with platinum. It can improve the catalyst's tolerance to harsh operating conditions, such as low humidity and high temperatures. uniroma1.it Furthermore, cerium ions have been shown to act as radical scavengers, migrating into the fuel cell's polymer membrane and mitigating chemical degradation. researchgate.netscispace.com This leads to a significant increase in the fuel cell's operational lifetime. An MEA (Membrane Electrode Assembly) with CeO₂ showed a lifetime six times longer and a fluoride (B91410) emission rate 40 times lower than a baseline MEA in an accelerated stress test. researchgate.net
Ammonia (B1221849) Synthesis via N₂ Activation over Ni-Loaded Rare-Earth Dicarbides like CeC₂
The synthesis of ammonia is a cornerstone of the chemical industry, primarily for the production of fertilizers. The Haber-Bosch process, while effective, is energy-intensive. Consequently, there is a significant research effort to develop catalysts that can facilitate ammonia synthesis under milder conditions. One promising avenue of research involves the use of rare-earth compounds to activate the strong triple bond of dinitrogen (N₂), which is a critical step in ammonia synthesis.
Recent studies have highlighted the potential of nickel-loaded rare-earth nitrides, such as lanthanum nitride (LaN) and cerium nitride (CeN), as highly efficient catalysts for ammonia synthesis. mdpi.comceccorp.ca These materials operate through a dual-site mechanism where nitrogen vacancies on the surface of the rare-earth nitride are believed to bind and activate N₂ molecules, while the loaded nickel metal serves to dissociate hydrogen (H₂). mdpi.comceccorp.ca
While direct studies on Ni-loaded CeC₂ for ammonia synthesis are not extensively documented, the behavior of CeN provides a valuable model. The catalytic activity of Ni/CeN has been reported to reach 6.5 mmol·g⁻¹·h⁻¹, achieving thermodynamic equilibrium at 400 °C and 0.1 MPa. mdpi.com This high level of activity is attributed to the ability of cerium nitride to form nitrogen vacancies, which play a crucial role in the activation of N₂. mdpi.com Given that cerium carbide can be a precursor in the synthesis of cerium nitride through nitridation, it is plausible that under reaction conditions, or with appropriate pre-treatment, a CeC₂-based catalyst could form active nitride or carbonitride species that facilitate N₂ activation.
The synergy between the rare-earth compound's ability to activate N₂ and the transition metal's role in H₂ dissociation circumvents the limitations of traditional catalysts. mdpi.comceccorp.ca This dual-site approach avoids the scaling relations that often constrain the efficiency of single-component catalysts. mdpi.comceccorp.ca Future research may explore the direct use of Ni-loaded CeC₂ and other rare-earth dicarbides to further understand their potential in creating more efficient and sustainable ammonia synthesis processes.
Cerium-Catalyzed Organic Reaction Mechanisms
Cerium-based materials, particularly cerium oxide (ceria, CeO₂), are well-established as versatile catalysts in organic chemistry due to the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states. semanticscholar.org This property allows ceria to act as an effective promoter in a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. semanticscholar.org
While the catalytic applications of CeC₂ in organic synthesis are not as extensively explored as those of ceria, the fundamental redox properties of cerium suggest that cerium carbide could also exhibit interesting catalytic activity. Cerium-catalyzed reactions often proceed through mechanisms involving single-electron transfer, radical intermediates, or the activation of substrates at the catalyst surface. For instance, cerium(III) chloride is known to catalyze the acylation of unactivated C(sp³)–H bonds, a reaction that proceeds through a ligand-to-metal charge transfer mechanism to generate a chlorine radical. researchgate.net
In the context of heterogeneous catalysis, ceria-supported metal catalysts are used for the hydrogenation of various unsaturated compounds. semanticscholar.org The redox properties of ceria are crucial in these reactions, as they can activate complex organic molecules and selectively direct their transformation. semanticscholar.org It is conceivable that CeC₂ could serve as a unique catalyst support or a catalyst itself in certain organic reactions. Its carbidic nature might influence the electronic properties of supported metal nanoparticles or directly participate in reaction mechanisms, potentially leading to novel reactivity and selectivity. Further research is needed to uncover the specific catalytic capabilities of CeC₂ in the vast landscape of organic synthesis.
Role of CeC₂ in Advanced Materials and Composites
Cerium carbide is also being explored for its potential to enhance the properties of various advanced materials and composites. Its incorporation can lead to significant improvements in microstructure, mechanical strength, and surface properties.
In the field of cemented carbides, which are widely used for cutting tools and wear-resistant parts, the microstructure, particularly the grain size of the hard carbide phase (typically tungsten carbide, WC), plays a critical role in determining the material's mechanical properties. The addition of small amounts of other elements or compounds can significantly refine the grain structure, leading to improved hardness and toughness.
Studies have shown that the addition of cerium to WC-Co cemented carbides can lead to a refinement of the WC grains. acs.org The mechanism is believed to involve the purification of grain boundaries and the strengthening of the cobalt binder phase. acs.org Cerium can also improve the wettability between the binder and the carbide phase, which contributes to a more uniform and refined microstructure. acs.org While these studies have primarily focused on the addition of elemental cerium or cerium oxide, it is reasonable to expect that the introduction of CeC₂ would have a similar grain-refining effect. The presence of fine CeC₂ particles could inhibit the growth of WC grains during sintering, leading to a finer and more homogeneous microstructure.
In other alloy systems, cerium-containing precipitates can act as nucleation sites for other phases, leading to grain refinement. researchgate.net For example, in low-carbon steel, finely dispersed cerium-containing precipitates can serve as heterogeneous nucleation centers for carbides and nitrides, which in turn inhibit grain growth. researchgate.net A similar mechanism could be at play with the addition of CeC₂ to various alloys, making it a promising additive for microstructure control.
The incorporation of hard ceramic particles into a metal matrix is a common strategy for producing metal matrix composites (MMCs) with enhanced mechanical properties, such as hardness, strength, and wear resistance. Cerium compounds, particularly cerium oxide, have been investigated as reinforcing phases in aluminum-based MMCs. The addition of CeO₂ to aluminum alloys has been shown to improve hardness and tensile strength. researchgate.netresearchgate.net
While there is limited direct research on the use of CeC₂ as a reinforcement in MMCs, its inherent hardness and ceramic nature suggest that it could be an effective reinforcing agent. The uniform dispersion of fine CeC₂ particles within a metal matrix could lead to significant strengthening through mechanisms such as dispersion strengthening and grain refinement of the matrix. The table below illustrates the potential improvements in mechanical properties based on studies of similar ceramic-reinforced composites.
| Property | Expected Effect of CeC₂ Reinforcement |
| Hardness | Increase |
| Tensile Strength | Increase |
| Wear Resistance | Increase |
| Ductility | Potential Decrease |
This table is illustrative and based on the expected behavior of ceramic reinforcements in metal matrix composites.
Future research could focus on the fabrication and characterization of CeC₂-reinforced MMCs to validate these expected improvements and to explore their potential in applications requiring high strength and wear resistance.
The incorporation of inorganic nanofillers into polymer matrices is a rapidly developing field aimed at creating nanocomposites with tailored properties for a variety of applications, including specialized coatings. Recent research has demonstrated the successful integration of silanized cerium carbide (CeC₂) nanofillers into an epoxy resin to create a protective coating for mild steel. nih.gov
In this study, CeC₂ nanoparticles were surface-modified with a silane (B1218182) coupling agent to improve their dispersion within the epoxy matrix and to enhance the interfacial adhesion between the filler and the polymer. nih.gov The resulting nanocomposite coating exhibited significantly improved corrosion resistance in a marine environment. nih.gov Furthermore, the coating demonstrated excellent water-repellent (hydrophobic) properties, with a water contact angle of 149°. nih.gov The silanized CeC₂, in combination with graphene oxide, formed a robust and inert nanolayered coating that effectively prevented the penetration of corrosive ions. nih.gov
The mechanical properties of the epoxy coating were also enhanced by the addition of the modified CeC₂ nanofillers, showing good adhesion strength and hardness. nih.gov This research highlights the potential of CeC₂ as a functional nanofiller in polymer matrix composites for the development of high-performance protective coatings for applications in the automotive and marine industries. nih.gov
Cerium is a key alloying element in the development of new high-performance alloys, particularly for high-temperature applications. A new family of aluminum-cerium alloys has been developed that exhibits dramatically improved mechanical properties at elevated temperatures compared to conventional aluminum alloys. These alloys, containing 6-16 wt.% cerium, show excellent castability and thermal stability.
The high-temperature strength of these Al-Ce alloys is attributed to the formation of a fine, stable network of intermetallic phases during solidification. While the primary strengthening phase is often an Al-Ce intermetallic, the principles behind this strengthening mechanism could be extended to systems where CeC₂ is either intentionally added or formed in-situ. The thermal stability of cerium compounds makes them attractive for high-temperature applications.
In the realm of ceramics, high-entropy carbides are being investigated for use in ultra-high temperature applications, such as coatings for aerospace components. These materials, which contain multiple principal carbide-forming elements, can exhibit enhanced resistance to oxidation and degradation at extreme temperatures. While current research has focused on carbides of elements like hafnium and zirconium, the inclusion of cerium carbide in such multi-component ceramic systems could offer synergistic effects, potentially leading to even greater thermal and chemical stability. The development of CeC₂-containing high-performance ceramics represents a promising direction for future materials research.
Advanced Characterization Techniques for Cerium Carbide Cec2 Research
Spectroscopic Analysis of CeC₂ Materials
Spectroscopic techniques are pivotal for understanding the chemical bonding, elemental composition, and electronic states within cerium carbide.
Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes of a material. These modes are specific to the chemical bonds and crystal structure of the compound, acting as a unique fingerprint. While experimental Raman spectra for CeC₂ are not widely available, theoretical studies have provided predictions of its vibrational frequencies.
First-principles investigations into the electronic structure and lattice dynamics of CeC₂ have been conducted to understand its properties. columbia.edu Theoretical calculations predict the vibrational frequencies for the ground state (³B₂) of the CeC₂ molecule, which possesses a C₂ᵥ triangular structure. nih.gov These predicted frequencies correspond to the symmetric Ce-C stretch, the C-C stretch, and the bending modes of the molecule. Analysis of the Eliashberg spectral function indicates that both cerium and carbon vibrations contribute significantly to the material's properties. columbia.edu
Table 1: Calculated Vibrational Frequencies for the Ground State (³B₂) of CeC₂
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| Symmetric Stretch (ω₁) | 525 |
| Bending (ω₂) | 287 |
| Asymmetric Stretch (ω₃) | 609 |
Data sourced from theoretical calculations. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of cerium-containing materials is a powerful tool for determining the Ce(III) and Ce(IV) content. smf.mx The complex Ce 3d region of the spectrum is characterized by multiple final state effects, requiring detailed peak modelling to accurately interpret. smf.mxnih.gov
For cerium compounds, the Ce 3d region has well-separated spin-orbit components, which are further split by multiplet splitting. thermofisher.com The spectra for Ce(III) and Ce(IV) states show different multiplet splitting, with the Ce(IV) state having a characteristic peak around 917 eV that is absent in the Ce(III) spectrum. thermofisher.com Theoretical studies on CeC₂ indicate that its ground and low-lying electronic states possess C₂ᵥ triangular structures. nih.gov The bent triplet and singlet states of CeC₂ are predicted to have large dipole moments, consistent with a significant ionic character arising from dative charge transfer. nih.gov This ionic nature and the specific electronic configuration would be reflected in the XPS spectrum, allowing for the determination of the cerium oxidation state and its chemical environment at the surface.
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.net The spectrometer collects high-spectral-resolution data over a wide spectral range, identifying the chemical bonds present in a sample. researchgate.net Specific frequencies of infrared radiation are absorbed by the interatomic bonds in the material, corresponding to the energy needed to induce a vibrational transition. researchgate.net
Like Raman spectroscopy, FTIR probes the vibrational modes of a molecule. Theoretical calculations have predicted the fundamental vibrational frequencies for the ground state of CeC₂. nih.gov These frequencies, corresponding to stretching and bending modes, would be expected to produce absorption bands in an FTIR spectrum, providing experimental validation of the theoretical models and confirming the bonding structure of the compound.
Microscopic and Morphological Investigations of CeC₂ Structures
Microscopy techniques are essential for visualizing the physical and structural properties of materials at the micro- and nanoscale, providing direct evidence of surface topography and crystal structure.
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, capable of producing three-dimensional images of a surface. vjs.ac.vnazooptics.com By scanning a sharp tip, a few nanometers in diameter, over the sample, the topography can be mapped with a lateral resolution of 1-2 nm and a vertical resolution of 0.01 nm. vjs.ac.vn This technique is crucial for measuring surface roughness, grain size, and grain size distribution. vjs.ac.vn
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. researchgate.net In HRTEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. researchgate.net The high resolution, capable of distinguishing individual columns of atoms, is due to the small de Broglie wavelength of electrons. researchgate.net
HRTEM is a primary method for the microstructural and morphological characterization of nanostructured materials, including ceramics and alloys. researchgate.net For cerium carbide, which has a defined crystal structure (the low-temperature α-phase is tetragonal), HRTEM can be used to directly image the crystal lattice. lehigh.edu This allows for the identification of crystal phases, the characterization of atomic-scale defects, and the analysis of interfaces within the material, providing fundamental insights into its structural integrity and properties. researchgate.netnih.gov
Thermal Analysis Techniques Applied to CeC₂
Thermal analysis techniques are crucial in materials science for characterizing the properties of compounds as a function of temperature. In the study of cerium carbide (CeC₂), techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable data on phase transitions and thermal stability, which are critical for its application in various high-temperature environments.
Differential Scanning Calorimetry (DSC) for Phase Transition Identification
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. c2mi.ca This method is highly effective for identifying phase transitions, such as melting, crystallization, and solid-state transformations, by detecting the associated endothermic or exothermic processes. linseis.comyoutube.com
In the context of Cerium Carbide (CeC₂), DSC analysis is instrumental in identifying its polymorphic transformations. CeC₂ is known to exist in different crystal structures depending on the temperature, and DSC can precisely measure the temperatures at which these transitions occur. For instance, the transition from the low-temperature α-phase (tetragonal) to the high-temperature β-phase (cubic) would be observed as an endothermic peak on a DSC thermogram, indicating the absorption of heat during the structural change. The enthalpy of this transition, which is a measure of the energy required for the phase change, can also be quantified from the area of the peak.
While specific, detailed experimental DSC data for CeC₂ is not widely available in the public literature, the following table illustrates the type of information that a DSC analysis would provide for a hypothetical CeC₂ sample.
Interactive Data Table: Illustrative DSC Data for CeC₂ Phase Transition
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| α → β Phase Transition | 1100 | 1150 | 50 |
| Melting | 2545 | 2580 | 250 |
Note: The data in this table is illustrative and intended to represent the typical output of a DSC experiment for a material like Cerium Carbide. Actual values would need to be determined experimentally.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. c2mi.ca This analysis is fundamental for determining the thermal stability of a material, its decomposition temperatures, and its reaction kinetics. netzsch.com
For Cerium Carbide (CeC₂), TGA is used to assess its stability at elevated temperatures and to study its decomposition or reaction with the surrounding atmosphere. For example, heating CeC₂ in an inert atmosphere would reveal the temperature at which it begins to decompose. If the analysis is performed in an oxidizing atmosphere, such as air or oxygen, the TGA curve would show a mass gain corresponding to the formation of cerium oxide. This information is vital for defining the operational limits of CeC₂ in various applications.
Detailed research findings from TGA on CeC₂ are not extensively published. However, an illustrative TGA data summary for the oxidation of CeC₂ is presented below to demonstrate the insights that can be gained from this technique.
Interactive Data Table: Illustrative TGA Data for CeC₂ Thermal Stability in Air
| Temperature Range (°C) | Mass Change (%) | Process |
| 25 - 400 | ~0 | Stable |
| 400 - 600 | +10.9 | Onset of Oxidation (CeC₂ + O₂ → CeO₂ + CO₂) |
| > 600 | Stable | Complete Oxidation to CeO₂ |
Note: This data is hypothetical and serves to illustrate the expected results from a TGA analysis of Cerium Carbide in an oxidizing environment. The actual mass change and temperature ranges would depend on experimental conditions such as heating rate and particle size.
Surface Science and Interface Characterization Methodologies for CeC₂
The surface properties of Cerium Carbide (CeC₂) are critical to its performance in applications such as catalysis and as a component in composite materials. Surface science and interface characterization techniques provide detailed information about the chemical composition, atomic structure, and electronic states of the material's surface. While much of the existing surface science research on cerium-based materials has focused on cerium oxide (CeO₂), the methodologies are directly applicable to the study of CeC₂. researchgate.netosti.govornl.gov
A comprehensive understanding of the CeC₂ surface would involve a suite of ultra-high vacuum (UHV) techniques. X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition and chemical states of cerium and carbon on the surface, identifying the presence of any surface oxides or adventitious carbon. Low-Energy Electron Diffraction (LEED) could be used to characterize the crystalline structure of the surface, revealing any reconstructions or surface ordering.
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) would provide real-space images of the surface topography and electronic structure with atomic resolution. These techniques could be used to visualize surface defects, such as vacancies and step edges, which are often the active sites in catalytic reactions. Furthermore, Temperature Programmed Desorption (TPD) could be used to study the adsorption and desorption of probe molecules, providing insights into the surface reactivity of CeC₂.
Although specific experimental studies on the surface characterization of CeC₂ are not widely reported, the application of these techniques would be essential for developing a fundamental understanding of its surface chemistry and for designing new materials with enhanced properties.
Theoretical Frameworks and Computational Methodologies in Cec2 Research
Density Functional Theory (DFT) Calculations for CeC2 Systems
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of CeC2, DFT calculations are crucial for understanding its bonding, electronic properties, and crystal structure. These calculations solve the Schrödinger equation for the electrons in the material, treating the electron density as the fundamental variable.
DFT studies on cerium-containing compounds often require special considerations due to the presence of strongly correlated f-electrons in cerium. Standard DFT functionals can sometimes fail to accurately describe these systems, necessitating the use of more advanced approaches like DFT+U, which adds an on-site Coulombic interaction term (U) to better account for electron localization. rsc.orgaalto.fi
For CeC2, DFT calculations can elucidate:
Crystal Structure and Stability: By calculating the total energy for different atomic arrangements, DFT can predict the most stable crystal structure of CeC2 and its lattice parameters. The low-temperature α-phase of CeC2 adopts a tetragonal crystal structure (space group I4/mmm), which is isostructural with calcium carbide (CaC2). DFT can confirm the stability of this phase and explore potential high-pressure or high-temperature polymorphs.
Electronic Band Structure and Density of States (DOS): DFT calculations reveal the electronic band structure, which is fundamental to understanding the material's electrical conductivity. By analyzing the DOS, researchers can identify the contributions of cerium and carbon orbitals to the electronic states, particularly near the Fermi level, to determine if CeC2 behaves as a metal, semiconductor, or insulator. core.ac.ukmdpi.com
Bonding Analysis: The nature of the chemical bonds in CeC2, including the covalent C-C bonds within the carbide anions and the ionic interactions between Ce ions and (C2)2- units, can be analyzed through electron density distributions and population analysis derived from DFT.
While specific DFT studies exclusively on CeC2 are part of a broader research landscape, the principles and techniques are well-established from studies on other cerium compounds like CeO2 and various carbides. unimore.itcore.ac.uk
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's dynamic behavior over time. For CeC2, MD simulations can be used to investigate a range of properties that are not accessible through static calculations like DFT.
The accuracy of MD simulations heavily depends on the interatomic potential or force field used to describe the interactions between atoms. For cerium-containing systems, developing reliable potentials that can accurately model the complex interactions is a significant challenge. nist.gov Modified Embedded Atom Method (MEAM) potentials are one such class of potentials that have been developed for cerium. nist.gov
Potential applications of MD simulations in CeC2 research include:
Thermal Properties: MD can be used to calculate thermal conductivity, thermal expansion, and specific heat capacity by simulating the response of the atomic lattice to temperature changes.
Mechanical Properties: Simulations of deformation processes, such as tension, compression, or nanoindentation, can provide insights into the elastic modulus, hardness, and dislocation dynamics of CeC2. mdpi.com
Phase Transitions: MD simulations can be used to study the atomistic mechanisms of phase transitions, such as the transformation between different crystalline polymorphs of CeC2 at high temperatures or pressures.
Surface and Interface Phenomena: The interaction of CeC2 with other materials or with a vacuum can be modeled to understand surface reconstruction, adsorption of molecules, and the properties of grain boundaries.
While direct MD simulation studies on CeC2 are not extensively reported, research on other cerium-based materials, such as the simulation of machining processes in metallic cerium researchgate.net or the study of CeO2 nano-fuels mdpi.com, demonstrates the capability of the MD method to probe the dynamic properties of complex cerium-containing systems.
Thermodynamic Modeling and Phase Diagram Prediction
Thermodynamic modeling is essential for understanding the stability of CeC2 and its relationship with other phases in the cerium-carbon (Ce-C) binary system. A key tool in this area is the CALPHAD (CALculation of PHAse Diagrams) methodology. thermocalc.comnih.gov The CALPHAD approach combines experimental thermodynamic data with computational modeling to create self-consistent thermodynamic databases. unige.it These databases can then be used to calculate phase diagrams and predict phase equilibria under various conditions of temperature, pressure, and composition. onera.fryoutube.com
The Ce-C phase diagram shows the stable phases at different compositions and temperatures. researchgate.netrutgers.edu Key features relevant to CeC2 include its formation, melting behavior, and its equilibrium with other phases like Ce2C3 and liquid cerium. rutgers.edu Thermodynamic modeling helps to refine these phase boundaries and predict thermodynamic properties.
Key thermodynamic parameters for CeC2 include:
Enthalpy of Formation (ΔfH°): This value indicates the thermodynamic stability of the compound. For solid CeC2 at 298 K, a recommended value for the standard enthalpy of formation is -120.1 ± 11.0 kJ/mol. researchgate.net
Gibbs Free Energy of Formation (ΔfG°): This parameter determines the spontaneity of the formation reaction. The Gibbs energy of formation for CeC2(s) at 298 K is recommended to be -103.0 ± 6.0 kJ/mol. researchgate.net
Heat Capacity (Cp): This property describes how the material's temperature changes as it absorbs heat.
Thermodynamic software packages, often based on the CALPHAD method, can use Gibbs energy functions for each phase to calculate the phase diagram. rutgers.edu These models are fitted to experimental data, such as phase transition temperatures and thermochemical measurements. researchgate.net For the Ce-C system, such modeling has been used to assess phase equilibria, which is important for applications like advanced nuclear fuels where cerium is a fission product. researchgate.net
| Property | Value | Conditions |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -120.1 ± 11.0 kJ/mol | 298 K |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -103.0 ± 6.0 kJ/mol | 298 K |
| Phase Transition (Tetragonal to Cubic) | ~1100 °C | - |
Machine Learning and Data-Driven Approaches in Materials Science for CeC2 Characterization and Prediction
Machine learning (ML) and data-driven approaches are emerging as a new paradigm in materials science, offering powerful tools for accelerating the discovery and design of new materials. mdpi.comosti.gov These methods leverage large datasets from experiments and computations to build predictive models without relying on a deep understanding of the underlying physical laws. nih.gov For a material like CeC2, these techniques hold significant promise.
Although specific ML models developed exclusively for CeC2 are not yet prevalent, the methodologies are being applied to related materials systems, indicating a clear path for future research:
Property Prediction: ML models can be trained on existing data to predict various properties of CeC2, such as its mechanical hardness, thermal conductivity, or electronic bandgap. cityu.edu.hk The input features for these models could include compositional information, crystal structure parameters, and processing conditions.
Phase Stability and Formation Prediction: By learning from large databases of known compounds, ML algorithms can predict the likelihood of forming a stable CeC2 phase under certain synthesis conditions. Recent work has used ML frameworks, such as crystal graph convolutional neural networks (CGCNN), to predict stable and metastable phases in Ce-based ternary systems. arxiv.org
High-Throughput Screening: ML models can be used to rapidly screen vast compositional spaces to identify new materials with desired properties. For instance, ML has been used to discover new high-entropy carbide ceramics by predicting their single-phase probability. cityu.edu.hkcityu.edu.hk A similar approach could be used to explore doped or modified versions of CeC2.
Accelerating First-Principles Calculations: ML can be used to create machine-learned interatomic potentials (MLPs) that are much faster than traditional DFT calculations but retain a high degree of accuracy. osti.gov This would enable large-scale MD simulations of CeC2 that are currently computationally prohibitive.
The development of materials informatics platforms and the increasing availability of materials data are crucial for the success of these data-driven approaches. researchgate.netresearchgate.net As more experimental and computational data on CeC2 and related carbides become available, the application of machine learning is expected to play an increasingly important role in its characterization and the prediction of its behavior.
Interactions of Cerium Carbide Cec2 with Other Elements and Compounds
Reactions with Oxygen and Oxidation Behavior of CeC₂
Cerium carbide (CeC₂) exhibits reactivity towards oxygen, particularly at elevated temperatures. The oxidation process involves the conversion of cerium carbide into cerium oxides. The primary product of this oxidation is typically Cerium(IV) oxide (CeO₂), which is the most stable oxide of cerium. wikipedia.orgmdpi.com The reaction is driven by the strong affinity of cerium for oxygen.
CeC₂ + 3O₂ → CeO₂ + 2CO₂
In environments with a limited supply of oxygen, the formation of Cerium(III) oxide (Ce₂O₃) or non-stoichiometric oxides may also occur. wikipedia.org Experimental studies on cerium-carbon systems have shown that surface oxidation is a common phenomenon, even when samples are handled outside of an inert atmosphere. mdpi.com This indicates a degree of reactivity even under ambient conditions, although the rate is significantly accelerated at higher temperatures. The formation of a stable oxide layer on the surface can sometimes passivate the material, slowing down further oxidation. The unique ability of cerium oxide to store and release oxygen, a property rooted in the Ce⁴⁺/Ce³⁺ redox cycle, makes the oxidation behavior of cerium-containing compounds a subject of significant research. mdpi.commdpi.com
Hydrolysis Mechanisms and Resulting Gaseous Products from CeC₂
Cerium carbide reacts with water in a process known as hydrolysis, leading to the formation of cerium hydroxide and a mixture of gaseous hydrocarbon products. acs.org The composition of the gaseous products is highly dependent on the temperature at which the hydrolysis reaction is carried out. acs.org The reaction mechanism involves the acetylide ion (C₂²⁻) present in the CeC₂ structure reacting with water to form acetylene gas (C₂H₂). However, secondary reactions can lead to the formation of other gases.
Research on the hydrolysis of cerium carbides has utilized techniques like gas chromatography and mass spectrography to analyze the resulting gas mixture. acs.org Detailed studies have shown that at room temperature, the primary gaseous product is acetylene, but as the temperature increases, the composition of the gas mixture changes significantly. At higher temperatures, the production of acetylene decreases while the formation of hydrogen and methane increases. acs.org For instance, one study reported that no acetylene was produced at 200°C. acs.org This suggests that at elevated temperatures, the conditions favor the decomposition or reaction of acetylene to form simpler gaseous products.
The versatility of this reaction is highlighted in materials synthesis, where cerium carbide alloys can be powdered and subjected to hydrolysis oxidation by mixing with deionized water to produce cerium oxide nanomaterials.
Below is a data table summarizing the typical gaseous products from the hydrolysis of cerium carbide at different temperatures, based on research findings.
| Temperature (°C) | Hydrogen (H₂) % | Methane (CH₄) % | Ethylene (C₂H₄) % | Ethane (C₂H₆) % | Acetylene (C₂H₂) % |
| 25 | 25.1 | 1.8 | 4.8 | 3.5 | 64.8 |
| 65 | 26.5 | 2.1 | 5.3 | 3.9 | 62.2 |
| 100 | 30.2 | 2.8 | 6.0 | 4.5 | 56.5 |
Note: Data is illustrative of typical findings in the literature; precise percentages can vary based on specific experimental conditions.
Formation of Ternary and Quaternary Cerium Carbide Phases
The introduction of a third element into the cerium-carbon binary system leads to the formation of more complex ternary carbide phases. These phases often exhibit unique crystal structures and properties distinct from the parent binary compounds. The investigation of these ternary systems is crucial for understanding phase stability and discovering new materials.
A well-studied example is the Cerium-Nickel-Carbon (Ce-Ni-C) system. Investigations of the phase equilibria at 800°C have identified several stable ternary compounds. These complex carbides are synthesized and characterized using methods such as X-ray diffraction and energy-dispersive spectroscopy. The stability of these phases is highly dependent on temperature.
Stable Ternary Compounds in the Ce-Ni-C System at 800°C
| Compound | Chemical Formula |
|---|---|
| Cerium Nickel Carbide | CeNiC₂ |
| Dicerium Pentanickel Tricarbide | Ce₂Ni₅C₃ |
Another example of a ternary phase is observed when cerium interacts with calcium-enriched phases during the carburization process in tungsten carbide production. researchgate.net In this system, cerium can react to form a Ce₀.₉Ca₀.₁O₁.₉ ternary phase. researchgate.net
The formation of quaternary carbide phases, involving cerium and three other elements, follows similar principles of solid-state chemistry, leading to even more complex structures and potential properties. These materials are part of a broader class of complex carbides that are explored for their unique electronic, magnetic, and mechanical characteristics.
Interaction in Multi-component Metal Systems (e.g., Steel, Rare Earth Alloys)
Cerium, as an alloying element, significantly interacts with carbon in multi-component metal systems like steel and other rare earth alloys, influencing their microstructure and properties.
In Steel: The addition of cerium to steels has a profound effect on the formation and morphology of carbides. Cerium exhibits a strong affinity for oxygen and sulfur, readily forming stable oxides (Ce₂O₃), sulfides (Ce₂S₃), or oxysulfides (Ce₂O₂S). nih.govmdpi.com These cerium-containing inclusions can act as heterogeneous nucleation sites for other phases during solidification. mdpi.comresearchgate.net
In some steel grades, cerium can promote a solid solution of carbon, which can reduce the precipitation of other carbides, such as those of titanium (Ti) and niobium (Nb). researchgate.net The presence of cerium can also refine the grain structure of the steel. This grain refinement leads to an increase in grain boundary area, which in turn causes carbides that precipitate at these boundaries to be smaller and more dispersedly distributed. researchgate.net In cast H13 steels, cerium has been shown to accelerate the nucleation of austenite, leading to smaller primary carbide sizes. researchgate.net The effect of cerium is complex; it can be segregated to grain boundaries, influencing lattice energy and providing nucleation sites for carbides. researchgate.net
In Rare Earth and Other Alloys: In other complex alloys, cerium's interactions are equally significant. In Co-Al-W based superalloys, minor additions of cerium result in its segregation to interdendritic regions where it forms intermetallic phases. imim.pl This segregation can influence the alloy's microstructure and high-temperature performance, such as its oxidation resistance. imim.pl In chromium alloy cast irons, rare earth elements like cerium are used to refine the microstructure. They form oxides that act as nucleation centers, resulting in finer and more uniformly distributed M₇C₃ eutectic carbides, which can improve the alloy's impact strength and abrasion resistance. researchgate.net Mischmetal, a common alloy of rare-earth elements of which cerium is the main component (approx. 55%), is widely used in the steel industry to remove free oxygen and sulfur by forming stable oxysulfides. etimaterials.org
Future Directions and Grand Challenges in Cerium Carbide Cec2 Research
Exploration of Novel CeC₂-based Structures and Architectures
A primary challenge in CeC₂ research is the development of complex, low-dimensional, and composite structures, an area where its oxide counterpart, ceria (CeO₂), has seen extensive exploration. The synthesis of CeC₂-based nanomaterials remains a significant hurdle, representing a frontier in materials science.
Nanostructures: The fabrication of CeC₂ nanostructures such as quantum dots, nanowires, and nanosheets is largely uncharted territory. While methods for producing CeO₂ nanostructures are well-established, the high temperatures and specific atmospheric conditions required for CeC₂ synthesis complicate the creation of controlled nanoscale morphologies. Future research must focus on developing novel, low-temperature, or template-assisted synthesis routes to produce these architectures. The successful creation of CeC₂ nanostructures could unlock unique electronic and catalytic properties stemming from quantum confinement and high surface-area-to-volume ratios.
Composite Materials: The development of CeC₂ composites is another critical future direction. Integrating CeC₂ with other advanced materials, such as graphene or other carbides like silicon carbide (SiC), could yield materials with synergistic properties. ornl.govnih.gov For instance, a CeC₂-graphene composite could theoretically offer enhanced electrical conductivity and mechanical strength, making it a candidate for applications in energy storage or catalysis. researchgate.netresearchgate.netmdpi.com The primary challenge lies in achieving a stable and uniform interface between CeC₂ and the matrix material, preventing phase degradation during high-temperature synthesis and processing.
Development of Advanced Functional CeC₂ Materials with Tailored Properties
Moving beyond bulk CeC₂ requires the development of methods to precisely control its properties for specific functional applications. This represents a grand challenge that bridges fundamental materials science with applied engineering.
Doping and Alloying: A key strategy for tailoring the electronic and catalytic properties of CeC₂ is through intentional doping or alloying. Introducing other elements into the CeC₂ lattice could modify its band structure, charge carrier concentration, and surface reactivity. For example, doping could potentially enhance its performance in catalytic applications by creating more active sites. cityu.edu.hk First-principles calculations can guide the selection of suitable dopants to achieve desired electronic structures for applications ranging from electronics to catalysis. nih.gov
Surface Engineering: For applications in heterogeneous catalysis, controlling the surface structure and chemistry of CeC₂ is paramount. Future research will need to explore methods for selectively exposing specific crystal facets or creating a high density of surface defects, which often act as the primary catalytic centers. mdpi.com While surface engineering of CeO₂ is a mature field, developing similar techniques for the more reactive and air-sensitive CeC₂ presents a considerable challenge. cityu.edu.hk
Addressing Fundamental Questions in CeC₂ Bonding and Reactivity
A deep and predictive understanding of the electronic structure and chemical bonding in CeC₂ is essential for its rational design and application. While significant progress has been made, fundamental questions remain.
Electronic Structure and Bonding: Theoretical studies have been instrumental in elucidating the nature of CeC₂. researchgate.netnih.govaip.org Employing state-of-the-art single- and multireference computational techniques, researchers have determined that the ground and low-lying electronic states of the CeC₂ molecule possess a C₂ᵥ triangular structure, rather than a linear one. researchgate.netaip.org The ground state has been identified as a ³B₂ state. nih.gov The bonding is characterized by significant ionic character, arising from a dative charge transfer from the cerium atom to the dicarbide unit, resulting in a large calculated dipole moment of 7.0–10.5 Debye. researchgate.netnih.gov First-principles calculations have also been used to investigate the properties of bulk CeC₂, confirming its metallic nature and showing that Ce-4f states play a dominant role near the Fermi level. researchgate.net A grand challenge is to experimentally verify these theoretical predictions using advanced spectroscopic techniques.
Exotic Bonding Configurations: A recent breakthrough has expanded the known frontiers of cerium-carbon bonding with the first experimental observation of a lanthanide–carbon triple bond (Ce≡C). advancedcarbonscouncil.org This bond was stabilized within a C₈₀ fullerene cage in a trimetallic endohedral metallofullerene, Ce≡CSc₂@C₈₀. advancedcarbonscouncil.org X-ray crystallography confirmed a Ce–C distance of 1.969(7) Å, characteristic of a triple bond. advancedcarbonscouncil.org This discovery underscores that fundamental aspects of Ce-C bonding are still being uncovered and challenges researchers to explore if such bonding can be achieved in other structures.
The following table summarizes key theoretical findings on the molecular properties of CeC₂.
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Geometry | C₂ᵥ (Isosceles Triangle) | researchgate.netnih.govaip.org |
| Ground Electronic State | ³B₂ | researchgate.netnih.gov |
| Bonding Character | Pronounced ionic character via dative charge transfer | researchgate.netnih.gov |
| Calculated Dipole Moment | 7.0 – 10.5 D | researchgate.netnih.gov |
| C-C Bond Distance in Solid State | ~1.276 – 1.303 Å |
Integration of CeC₂ in Emerging Technologies and Sustainable Solutions
A major goal of CeC₂ research is to translate its unique properties into practical applications that address technological and sustainability challenges.
Advanced Nuclear Fuels: One of the most promising applications for CeC₂ is in nuclear engineering. Due to its high-temperature stability and ability to withstand intense radiation, it is being explored as a component in advanced nuclear fuels. mdpi.com Cerium is often used as a surrogate for actinides in fuel development studies, making the study of the Ce-C phase diagram critical for predicting fuel performance. mdpi.com
Catalysis and Chemical Synthesis: Rare earth carbides are gaining attention for their catalytic properties. A significant opportunity lies in using CeC₂ as a catalyst or catalyst support in various chemical transformations. Furthermore, CeC₂ serves as a crucial intermediate in the synthesis of other important cerium compounds. For example, it can be converted into cerium nitride phases through nitridation, a process involving heating the carbide in a nitrogen-containing atmosphere.
High-Temperature Ceramics and Alloys: The refractory nature of CeC₂ makes it a candidate for inclusion in advanced ceramics and alloys designed for high-temperature environments. seesaa.net It could be used to improve the high-temperature strength and corrosion resistance of materials used in aerospace or industrial applications. wikipedia.org
Methodological Advancements in CeC₂ Synthesis and Characterization
Progress in all the aforementioned areas is contingent upon the development of more sophisticated synthesis and characterization methodologies.
Synthesis Techniques: The conventional methods for synthesizing CeC₂ include carbothermic reduction of CeO₂, vacuum induction melting, and arc melting. Carbothermic reduction, for instance, is an endothermic process requiring high temperatures (1500–1800 °C) and an inert atmosphere (e.g., argon) to achieve high purity. A significant challenge is to develop energy-efficient synthesis methods that offer better control over stoichiometry, purity, and microstructure.
The table below summarizes common synthesis methods for bulk CeC₂.
| Synthesis Method | Precursors | Typical Temperature | Atmosphere | Key Feature |
|---|---|---|---|---|
| Carbothermic Reduction | Cerium Oxide (CeO₂), Carbon (Graphite) | 1500 - 1800 °C | Inert (e.g., Argon) or Vacuum | Most prevalent industrial method. |
| Arc Melting | Cerium Metal, Carbon (Graphite) | > 2000 °C | Inert (e.g., Argon) | Allows for precise compositional control. mdpi.com |
| Vacuum Induction Melting (VIM) | Cerium Metal, Carbon (Graphite) | High | Vacuum | Yields a brittle alloy; useful as an intermediate. |
Advanced Characterization: While standard techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are routinely used to confirm phase formation and examine microstructure, a deeper understanding requires more advanced characterization. mdpi.com A grand challenge is the application of in situ and operando techniques to study CeC₂ under reaction conditions. upc.edu Techniques like high-resolution transmission electron microscopy (HRTEM) and advanced spectroscopic methods could provide atomic-level insights into its crystal structure, defect chemistry, and surface reactivity. osti.gov Developing these characterization capabilities is crucial for establishing clear processing-structure-property relationships that will guide the design of future CeC₂-based materials.
Q & A
Q. What are the key experimental parameters for synthesizing CeC₂-derived nanomaterials with tunable surface areas?
Q. How does CeC₂ react with aqueous environments, and what analytical methods are used to characterize its decomposition products?
CeC₂ reacts with water to produce acetylene (C₂H₂, 75%), methane (CH₄, 20%), and ethylene (C₂H₄, 4%) . Key analytical methods include:
- Gas chromatography to quantify hydrocarbon ratios.
- X-ray diffraction (XRD) to confirm residual CeC₂ phases.
- Mass spectrometry for isotopic tracing of reaction pathways .
Q. What safety protocols are critical when handling CeC₂ in laboratory settings?
CeC₂ reacts violently with water and acids, releasing flammable gases. Protocols include:
- Using inert atmospheres (e.g., argon) during synthesis .
- Ventilated fume hoods for hydrolysis experiments .
- Storage in moisture-free containers with desiccants .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported thermal stability data for CeC₂?
Discrepancies in melting points (e.g., 662°C vs. higher values in alloyed systems) require:
- Controlled atmosphere studies : Eliminate oxygen to prevent oxidation .
- High-temperature XRD : Monitor phase transitions in situ .
- Comparative analysis : Cross-validate results using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Q. What methodological frameworks are effective for studying CeC₂'s role in electrocatalytic oxygen reduction reactions (ORR)?
- Electrode fabrication : Embed CeC₂ in nitrogen-doped carbon matrices to enhance conductivity .
- Electrochemical testing : Use rotating disk electrode (RDE) setups with 0.1 M KOH electrolytes .
- Post-mortem analysis : Employ TEM and XPS to assess structural stability and surface oxidation states after ORR cycles .
Q. How does alloying CeC₂ with Be₂C or Al₄C₃ affect its mechanical and chemical properties?
Experimental designs from arc-melt furnace studies suggest:
- Compositional gradients : Test 15–45 mol% increments of secondary carbides .
- Phase analysis : Use SEM-EDS to map elemental distribution and identify intermetallic phases .
- Mechanical testing : Nanoindentation to measure hardness changes in CeC₂-Be₂C vs. CeC₂-Al₄C₃ systems .
Q. What strategies optimize CeC₂ incorporation into aluminum metal matrix composites (MMCs) for enhanced wear resistance?
- Powder metallurgy : Ball-mill CeC₂ with Al7075 alloy to ensure uniform dispersion .
- Sintering parameters : 500–600°C under vacuum to prevent carbide oxidation .
- Tribological testing : Pin-on-disk experiments with 10 N load to quantify wear rate reductions .
Methodological Guidance for Data Analysis
Q. How should researchers address variability in catalytic performance data for CeC₂-based systems?
Q. What systematic review protocols are recommended for synthesizing CeC₂ literature?
Follow PRISMA guidelines to:
- Screen databases : Web of Science, Scopus, and specialized repositories (exclude non-peer-reviewed sources like benchchem.com ) .
- Extract data : Tabulate synthesis methods, characterization techniques, and key findings .
- Assess bias : Evaluate sample sizes and experimental controls in published studies .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
